8-Chlorodiltiazem

Description

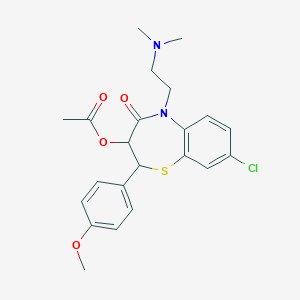

Structure

3D Structure

Properties

IUPAC Name |

[8-chloro-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O4S/c1-14(26)29-20-21(15-5-8-17(28-4)9-6-15)30-19-13-16(23)7-10-18(19)25(22(20)27)12-11-24(2)3/h5-10,13,20-21H,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKFWCDBQAFCLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=C(C=CC(=C2)Cl)N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869260 | |

| Record name | 8-Chloro-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111659-76-8 | |

| Record name | Clentiazem [Non stereospecific] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111659768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Context Within Diltiazem Analogue Development

The development of diltiazem (B1670644) analogues is a testament to the enduring interest in the therapeutic potential of the benzothiazepine (B8601423) scaffold. nih.gov Since the popularization of diltiazem in the 1980s, numerous research groups have systematically modified its structure to understand the relationship between chemical composition and biological function. nih.govresearchgate.net These modifications have spanned various parts of the diltiazem molecule, including the aromatic ring of the benzothiazepine nucleus.

The synthesis of analogues with substituents on the aromatic ring, such as 8-Chlorodiltiazem, is a classical strategy in medicinal chemistry. The introduction of a chlorine atom at the 8th position of the benzothiazepine ring system represents a targeted modification intended to probe the effects of electronic and steric changes on the molecule's interaction with its biological target, the L-type calcium channel. nih.gov Research into diltiazem-like compounds has established that the presence of certain pharmacophores is crucial for calcium channel blocking activity. nih.gov These include a 4'-aryl methyl ether and a basic substituent. nih.gov The exploration of derivatives like this compound aims to build upon this foundational knowledge by examining how substitutions on the core heterocyclic structure influence potency and selectivity.

Rationale for Academic Investigation of 8 Chlorodiltiazem

The academic investigation of 8-Chlorodiltiazem is rooted in the quest to refine the pharmacological profile of diltiazem (B1670644). The introduction of an electron-withdrawing group, such as a chlorine atom, at the C8 position of the benzazepinone (B8055114) ring (a related class of compounds) has been shown to potentially enhance in vitro and in vivo potency. nih.gov This principle provides a strong impetus for synthesizing and evaluating the corresponding 8-chloro derivative of diltiazem.

The primary rationale for investigating this compound can be summarized by the following key objectives:

Elucidation of Structure-Activity Relationships (SAR): A central goal is to determine how the presence of a chlorine atom at the 8-position affects the compound's affinity for the diltiazem binding site on the L-type calcium channel. nih.gov This helps in constructing a more comprehensive SAR model for this class of compounds.

Exploration of Novel Therapeutic Potential: While diltiazem is a potent cardiovascular drug, the development of analogues like this compound opens avenues for discovering compounds with potentially improved selectivity, a different side-effect profile, or even novel therapeutic applications beyond cardiovascular disease. wikipedia.org Research has shown that diltiazem itself has potential applications in other areas, such as reducing cocaine cravings and enhancing the analgesic effect of morphine in animal studies. wikipedia.org

The synthesis and pharmacological evaluation of compounds like this compound are crucial steps in the continuous effort to develop new and improved therapeutic agents. nih.govnih.gov The insights gained from such studies contribute significantly to the broader field of medicinal chemistry and drug discovery.

An in-depth examination of the chemical compound this compound reveals sophisticated strategies for its synthesis and the development of related molecular structures. This article focuses exclusively on the chemical synthesis, derivatization, and the design of novel analogues, adhering to a strict scientific framework.

Structure Activity Relationship Sar Studies of 8 Chlorodiltiazem and Analogues

Correlating Molecular Structure with Biological Activity

The pharmacological profile of diltiazem-like compounds is intricately linked to their three-dimensional structure. Key pharmacophoric features have been identified that are crucial for their interaction with the L-type calcium channel. nih.gov These include the presence of two aromatic rings, a basic side chain that is protonated at physiological pH, and a 4'-methoxy group on one of the aromatic rings. nih.gov The spatial arrangement of these groups is critical for effective binding and channel modulation.

In the context of 8-Chlorodiltiazem, the introduction of a chlorine atom at the 8-position of the benzothiazepine (B8601423) ring system represents a specific structural modification aimed at potentially enhancing its pharmacological properties. The electronic and steric properties of this substituent can significantly alter the molecule's interaction with its biological target.

Modifications to the diltiazem (B1670644) structure have been systematically investigated to improve potency and duration of action. A study focusing on derivatives with substituents at the 8-position of the benzothiazepine ring revealed significant variations in antihypertensive activity. researchgate.net The introduction of various groups at this position, such as methyl, ethyl, isopropyl, benzyl, methoxy (B1213986), ethoxy, phenoxy, and methylthio groups, was found to increase antihypertensive activity and prolong the duration of action compared to diltiazem. researchgate.net Conversely, bulkier groups like cyclohexyl, cyclopentoxy, tolyloxy, p-methoxyphenoxy, and phenylthio resulted in reduced activity. researchgate.net

While the specific data for an 8-chloro substituent was not detailed in this particular study, the general trend suggests that the nature of the substituent at the C8 position plays a crucial role in modulating pharmacological efficacy. The electron-withdrawing nature of the chlorine atom in this compound likely influences the electronic distribution of the benzothiazepine ring system, which in turn can affect its binding affinity and intrinsic activity at the calcium channel. Research on other benzothiazepine derivatives has also highlighted the importance of substituents on the aromatic ring for bioactivity. researchgate.netrasayanjournal.co.in

Table 1: Impact of C8-Substituents on the Antihypertensive Activity of Diltiazem Analogues

| Substituent at C8 | Relative Antihypertensive Activity Compared to Diltiazem |

|---|---|

| Methyl | Increased |

| Ethyl | Increased |

| Isopropyl | Increased |

| Benzyl | Increased |

| Methoxy | Increased |

| Ethoxy | Increased |

| Phenoxy | Increased |

| Methylthio | Increased |

| Cyclohexyl | Decreased |

| Cyclopentoxy | Decreased |

| Tolyloxy | Decreased |

| p-Methoxyphenoxy | Decreased |

| Phenylthio | Decreased |

This table is based on findings from a study on 8-substituted diltiazem derivatives and illustrates the general trend of how different substituents at the C8 position can modulate antihypertensive activity. Specific quantitative data for this compound was not provided in the source. researchgate.net

The stereochemistry of diltiazem and its analogues is a critical determinant of their pharmacological activity. nih.gov Diltiazem itself has two chiral centers, leading to four possible stereoisomers. The pharmacologically active form is the (+)-cis-isomer. researchgate.net The spatial orientation of the substituents at these chiral centers dictates the molecule's ability to fit into the binding pocket of the L-type calcium channel.

For this compound, the introduction of the chloro group does not add a new chiral center, but its presence can influence the preferred conformation of the benzothiazepine ring and the orientation of the existing chiral substituents. This, in turn, can affect the stereoselective interaction with the receptor. Studies on other diltiazem analogues have demonstrated that even subtle changes in stereochemistry can lead to significant differences in potency and tissue selectivity (e.g., cardiac versus vascular). nih.gov For instance, the separation of enantiomers of a diltiazem analogue revealed significant differences in their functional, electrophysiological, and binding properties, underscoring the importance of absolute configuration for activity. nih.gov While specific studies on the stereoisomers of this compound are not widely available, it is expected that the (+)-cis-isomer would be the more active form, consistent with the broader class of diltiazem-like compounds. The interaction between diltiazem and its binding site is known to be stereoselective. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For calcium channel blockers, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their potency. These models often use descriptors related to lipophilicity, electronic properties, and steric factors to predict activity. researchgate.net

While a specific QSAR model for this compound is not prominently featured in the literature, QSAR studies on broader sets of benzothiazepines and other calcium channel blockers provide valuable insights. researchgate.net For instance, a comprehensive SAR of diltiazem-like benzazepinones indicated that for compounds with an electron-withdrawing group, activity is primarily dependent on lipophilicity (log P). nih.gov This suggests that the ability of the compound to partition into the cell membrane is a key factor in reaching its intracellular binding site. nih.gov The chlorine atom in this compound, being lipophilic and electron-withdrawing, would be expected to influence both the electronic and partitioning properties of the molecule, which could be incorporated into a QSAR model.

A general QSAR model for diltiazem mimics would likely include descriptors for:

Lipophilicity (log P): To model the compound's ability to cross cell membranes.

Electronic Parameters (e.g., Hammett constants): To quantify the electronic influence of substituents like the 8-chloro group.

Steric Parameters (e.g., molar refractivity, Taft parameters): To account for the size and shape of the molecule and its substituents.

Topological Indices: To describe the connectivity and branching of the molecular structure.

Receptor Binding Affinity and Ligand-Target Interactions in SAR Context

The pharmacological activity of this compound is mediated by its binding to a specific site on the α1 subunit of the L-type calcium channel. nih.gov This binding event inhibits the influx of calcium ions into smooth muscle and cardiac cells, leading to vasodilation and reduced cardiac contractility. nih.gov SAR studies in this context aim to understand how structural features of the ligand influence its binding affinity and the subsequent allosteric modulation of the channel.

Molecular modeling studies have helped to elucidate the key interactions between diltiazem-like compounds and their binding site. nih.gov A pharmacophore model for the diltiazem binding site suggests the importance of two aromatic ring systems separated by a specific distance, a basic side chain, and a 4'-methoxy group. nih.gov Furthermore, a strong negative molecular electrostatic potential near the carbonyl oxygen and hydrophobic, electron-rich features in the region corresponding to the sulfur atom of the benzothiazepine ring are favorable for binding. nih.gov

Pharmacological Mechanisms at the Cellular and Molecular Level

Calcium Channel Modulation

The primary pharmacological effect of diltiazem (B1670644) and its derivatives is the inhibition of calcium ion (Ca2+) influx through voltage-gated calcium channels. pfizermedical.com This action is the cornerstone of its effects on the cardiovascular system.

8-Chlorodiltiazem, like its parent compound diltiazem, is expected to exert its effects by interacting with voltage-dependent calcium channels. Diltiazem is known to bind to the alpha-1 subunit of L-type calcium channels, which are prevalent in cardiac and smooth muscle cells. wikipedia.orgnih.gov This binding inhibits the influx of calcium into the cells during membrane depolarization. pfizermedical.com The interaction is believed to occur within the transmembrane segments of the channel's α1 subunit. nih.gov

The blockade of L-type calcium channels by diltiazem is both use-dependent and voltage-dependent, meaning its efficacy increases with more frequent channel activation and at less negative membrane potentials. pfizermedical.com This results in a decrease in myocardial contractility, a slowing of the heart rate, and a reduction in conduction velocity through the atrioventricular (AV) node. wikipedia.org

While L-type calcium channels are the primary target, the effects on T-type calcium channels are less pronounced. T-type channels, which are activated at more negative membrane potentials, are involved in processes like neuronal firing and pacemaking. nih.gov Some calcium channel blockers do interact with T-type channels, but benzothiazepines like diltiazem show greater selectivity for L-type channels. nih.govnih.gov

| Channel Type | Interaction with Diltiazem (as a proxy for this compound) | Primary Function |

| L-type | Primary target; binds to the α1 subunit to inhibit Ca2+ influx. wikipedia.orgnih.gov | Excitation-contraction coupling in skeletal, smooth, and cardiac muscle. youtube.com |

| T-type | Less significant interaction compared to L-type channels. | Neuronal firing, pacemaking, and smooth muscle contraction. nih.gov |

Calcium entry into smooth muscle cells can be mediated by both potential-sensitive (voltage-operated) and receptor-operated calcium channels. nih.gov Diltiazem demonstrates a pronounced specificity for inhibiting potential-sensitive L-type calcium channels, which are activated by membrane depolarization. nih.gov This is the primary mechanism behind its ability to relax vascular smooth muscle.

Receptor-operated calcium channels (ROCCs) are activated by the binding of agonists to membrane receptors, a process that is not directly dependent on changes in membrane potential. nih.gov While there can be interaction between these pathways, diltiazem's inhibitory action is substantially more potent on the voltage-gated channels than on ROCCs. nih.gov

Cellular and Vascular Smooth Muscle Responses

The modulation of calcium influx by this compound is anticipated to translate into significant effects on the contractility of cellular and vascular smooth muscle.

Diltiazem effectively inhibits contractions of vascular smooth muscle induced by high concentrations of extracellular potassium (K+). nih.gov High K+ causes membrane depolarization, which in turn opens voltage-dependent L-type calcium channels, leading to a calcium influx and contraction. researchgate.netresearchgate.net By blocking these channels, diltiazem dose-dependently inhibits this contractile response. nih.gov

The response to norepinephrine (B1679862), an alpha-adrenoceptor agonist, is more complex. Norepinephrine can induce contractions through both the influx of extracellular calcium via voltage-gated channels and the release of calcium from intracellular stores. nih.govnih.gov Diltiazem has been shown to be effective at inhibiting contractions induced by low concentrations of norepinephrine, which are more dependent on extracellular calcium influx. nih.gov However, contractions stimulated by higher concentrations of norepinephrine are more resistant to diltiazem's effects. nih.gov

Regarding thrombin-induced contractions, these are primarily mediated by the activation of protease-activated receptors (PARs), leading to calcium mobilization and myosin light chain phosphorylation. plos.orgnih.gov While calcium channel blockers can have some inhibitory effect, particularly in Ca++-free conditions, they are generally not the primary antagonists of thrombin-induced contractions in vascular smooth muscle. nih.gov

| Stimulus | Mechanism of Contraction | Effect of Diltiazem (as a proxy for this compound) |

| Potassium (High K+) | Membrane depolarization, opening of voltage-dependent Ca2+ channels. researchgate.netresearchgate.net | Potent, dose-dependent inhibition. nih.gov |

| Norepinephrine | Activation of alpha-adrenoceptors, leading to Ca2+ influx and release from intracellular stores. nih.govnih.gov | Inhibition of contractions, particularly at lower concentrations of norepinephrine. nih.gov |

| Thrombin | Activation of protease-activated receptors (PARs), leading to Ca2+ mobilization. plos.orgnih.gov | Limited inhibition. nih.gov |

Intracellular Ion Homeostasis Regulation (e.g., Ca2+ uptake)

The regulation of intracellular ion homeostasis, particularly that of calcium, is a critical cellular process. nih.govfrontiersin.org Diltiazem's core function is to regulate the influx of extracellular calcium, thereby directly impacting intracellular calcium concentrations. pfizermedical.com By inhibiting the entry of Ca2+ through L-type channels, it helps to maintain lower cytosolic calcium levels, especially during periods of membrane excitation. youtube.com This action prevents the excessive accumulation of intracellular Ca2+, which can be cytotoxic. nih.gov While diltiazem has been shown to enhance the toxicity of certain drugs like cyclosporine A in renal tubular cells, its primary role in cardiovascular cells is the protective regulation of calcium influx. nih.gov

Neurovascular Unit Interactions (e.g., Sympathetic Nerve Terminals)

Information regarding the specific effects of this compound on the complex interplay between neurons, glial cells, vascular cells, and sympathetic nerve endings that constitute the neurovascular unit is not available in the reviewed scientific literature. Research has yet to characterize the direct or indirect actions of this specific chlorinated derivative of diltiazem on processes such as neurovascular coupling, regulation of cerebral blood flow by sympathetic nerves, or neurotransmitter release at the sympathetic neuroeffector junctions within the brain.

Data Tables

Due to the absence of specific research data on this compound's interaction with the neurovascular unit and sympathetic nerve terminals, no data tables can be generated.

Metabolic Profiling and Biochemical Transformation

Identification and Characterization of Metabolites

The process of identifying and characterizing the metabolites of 8-chlorodiltiazem is a crucial first step in understanding its biotransformation. This typically involves the use of advanced analytical techniques to isolate and identify the chemical structures of the metabolites formed after the parent drug has been processed by metabolic enzymes.

Key metabolites of diltiazem (B1670644), which provide a predictive framework for this compound, arise from several primary metabolic reactions: N-demethylation, O-demethylation, and deacetylation. Given the structural similarity, it is anticipated that this compound undergoes a similar metabolic pathway, with the addition of potential modifications influenced by the chlorine atom at the 8th position.

Advanced analytical methods are indispensable for the definitive identification of these metabolites. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for separating and identifying metabolites in complex biological matrices. springernature.com Nuclear Magnetic Resonance (NMR) spectroscopy is also employed for the structural elucidation of isolated metabolites. nih.govresearchgate.net These techniques allow for the precise determination of molecular weights and fragmentation patterns, which are then used to deduce the chemical structures of the metabolites.

In Vitro Metabolic Studies (e.g., using Liver Microsomes, Hepatocytes)

In vitro metabolic studies are fundamental for elucidating the metabolic pathways of a drug candidate in a controlled laboratory setting. These studies often utilize subcellular fractions, such as liver microsomes, or whole cells, like hepatocytes, to simulate the metabolic environment of the liver. springernature.comresearchgate.net

Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. dls.commdpi.com When this compound is incubated with liver microsomes in the presence of necessary cofactors like NADPH, the formation of various metabolites can be observed and quantified. These studies are instrumental in identifying the primary oxidative metabolites and the specific CYP isoforms responsible for their formation.

Hepatocytes, being the primary cells of the liver, offer a more complete metabolic picture as they contain both Phase I and Phase II enzymes. dls.commdpi.com Phase II enzymes are responsible for conjugation reactions, such as glucuronidation and sulfation, which typically increase the water solubility of metabolites, facilitating their excretion. mdpi.com Incubating this compound with hepatocytes allows for the investigation of both primary and secondary metabolic pathways. The use of both microsomes and hepatocytes provides a comprehensive in vitro profile of the drug's metabolism. springernature.com

Interactive Data Table: In Vitro Metabolic Systems for this compound Studies

| System | Enzymes Present | Metabolic Reactions Studied | Advantages | Limitations |

|---|---|---|---|---|

| Liver Microsomes | Phase I (CYP450s, FMOs) | Oxidation, reduction, hydrolysis | High-throughput, cost-effective | Lacks Phase II enzymes, transporters |

| Hepatocytes | Phase I and Phase II | Oxidation, reduction, hydrolysis, conjugation | More physiologically relevant, complete metabolic profile | Lower throughput, higher cost |

| Liver S9 Fractions | Microsomal and cytosolic enzymes | Broad range of Phase I and II reactions | More complete metabolic profile than microsomes alone | Higher potential for cytotoxicity in cell-based assays |

In Vivo Metabolic Fate and Pathway Elucidation in Animal Models

To understand the complete metabolic fate of this compound, in vivo studies in animal models are essential. These studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound in a whole-organism context. Commonly used animal models include rats, dogs, and monkeys.

Following administration of this compound to these animals, biological samples such as blood, urine, and feces are collected over a period of time. These samples are then analyzed to identify and quantify the parent drug and its metabolites. This allows for the elucidation of the major metabolic pathways and the determination of the primary routes of elimination.

By comparing the metabolic profiles obtained from different animal species, researchers can identify potential interspecies differences in metabolism. This information is crucial for extrapolating the findings to humans and for selecting the most appropriate animal model for further toxicological studies. The data gathered from these in vivo studies are vital for constructing a complete picture of the metabolic pathway of this compound.

Comparative Metabolomics with Parent Diltiazem and Other Analogues

A comparative metabolomics approach, where the metabolic profile of this compound is compared to that of its parent compound, diltiazem, and other structural analogs, can provide valuable insights into structure-metabolism relationships. The introduction of a chlorine atom at the 8-position of the diltiazem molecule can significantly influence its metabolic fate.

This comparative analysis helps to understand how the chloro-substitution affects the rate and sites of metabolism. For instance, the chlorine atom, being an electron-withdrawing group, might alter the susceptibility of nearby functional groups to enzymatic attack. It could also introduce new sites for metabolism or block existing ones.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 8-Chlorodiltiazem from complex matrices, impurities, and its own stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of diltiazem (B1670644) and its related substances, including this compound. mdpi.com The technique is capable of separating the main compound from process-related impurities and degradation products. researchgate.net For diltiazem and its analogues, reversed-phase (RP) chromatography is commonly employed. nih.gov

Studies on diltiazem have tested various stationary phases, including RP-8, RP-18, and monolithic silica (B1680970) supports, to optimize the separation of the parent drug from its impurities. researchgate.netnih.gov The best separations were often achieved using RP-8 or monolithic RP-18 columns. nih.gov A mobile phase typically consists of an aqueous buffer (like acetate (B1210297) buffer) and an organic modifier such as acetonitrile. researchgate.net The detection of separated components is usually performed using a UV detector. ajptr.com

When coupled with mass spectrometry (HPLC-MS), this technique becomes a powerful tool for both the separation and identification of impurities. researchgate.netnih.govnih.gov This is crucial for establishing a comprehensive analytical profile and ensuring the quality of the drug substance. uniroma1.it HPLC-MS can detect and help characterize various phase I metabolites and other related substances in biological fluids like plasma. nih.gov

Table 1: Example HPLC Conditions for Analysis of Diltiazem and Related Compounds

| Parameter | Condition | Source |

| Stationary Phase | Reversed-Phase C8 (RP-8) or C18 (RP-18) | nih.gov |

| Mobile Phase | Acetonitrile and Acetate Buffer (e.g., 650:350 v:v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV or Mass Spectrometry (MS) | nih.govajptr.com |

| Application | Purity analysis, separation from impurities and metabolites. | mdpi.comresearchgate.net |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another valuable technique for the analysis of volatile or semi-volatile compounds. youtube.com For non-volatile drugs like this compound, derivatization is often required to increase their volatility and thermal stability, making them suitable for GC analysis. nih.gov

A specific GC method has been developed for the determination of diltiazem and its metabolite, deacetyldiltiazem, in human plasma. epa.gov This method involves an extraction step, followed by silylation of the metabolite with N-methyl-N-(trimethylsilyl)trifluoroacetamide to make it amenable to GC analysis. epa.gov Due to the presence of a chlorine atom, this compound is expected to be highly responsive to an electron-capture detector (ECD), which offers excellent sensitivity for halogenated compounds. epa.govblogspot.com This makes GC-ECD a potentially powerful quantitative tool for this specific compound in various matrices. epa.gov

GC is also widely used in the pharmaceutical industry for residual solvent analysis, ensuring that organic volatile impurities from the manufacturing process are below acceptable limits. nih.gov

Table 2: Gas Chromatography (GC) Method for Diltiazem Analysis

| Parameter | Condition | Source |

| Sample Preparation | Liquid-liquid extraction, followed by silylation. | epa.gov |

| Detector | Electron-Capture Detector (ECD) | epa.gov |

| Internal Standard | Loxapine | epa.gov |

| Quantification Limit | 2 ng/mL for diltiazem in plasma. | epa.gov |

| Application | Quantification in biological fluids (plasma). | epa.gov |

Electrophoretic Techniques

Electrophoretic methods offer high separation efficiency and are particularly well-suited for chiral separations, which is critical for diltiazem and its analogues as they are optically active compounds. nih.gov

Capillary Electrophoresis (CE), specifically in the mode of Capillary Zone Electrophoresis (CZE), is a powerful technique for separating the enantiomers of diltiazem and its chloro derivatives, including this compound. The separation is achieved by adding a chiral selector to the background electrolyte. orientjchem.org The enantiomers form transient, diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, allowing for their separation.

For diltiazem-related compounds, various polysaccharides have been investigated as effective chiral selectors. These include neutral beta-cyclodextrin (B164692) polymers and charged mucopolysaccharides like heparin and chondroitin (B13769445) sulfate (B86663) C. orientjchem.org

Electrokinetic Chromatography (EKC) is a hybrid of electrophoresis and chromatography that extends the applicability of CE to a wider range of compounds. nist.gov Micellar Electrokinetic Chromatography (MEKC), a subset of EKC, uses surfactants to form micelles that act as a pseudo-stationary phase.

Affinity Electrokinetic Chromatography (AEKC) is a highly specific form of EKC where the chiral selector has a biological or biochemical origin, such as a protein, leading to highly selective interactions. spectroscopyonline.com In the analysis of diltiazem and its chloro derivatives, AEKC using chondroitin sulfate C as the chiral selector proved to be the most successful method. orientjchem.org This approach achieved complete enantioseparation for all tested compounds, including this compound, demonstrating its superior resolving power for these specific molecules. orientjchem.org

Table 3: Comparison of Electrophoretic Techniques for Enantioseparation of this compound

| Technique | Chiral Selector(s) | Outcome for this compound | Source |

| Capillary Zone Electrophoresis (CZE) | Polysaccharides (e.g., beta-cyclodextrin polymer) | Good enantiorecognition. | orientjchem.org |

| Electrokinetic Chromatography (EKC) | Dextran sulfate, heparin | Good enantiorecognition. | orientjchem.org |

| Affinity Electrokinetic Chromatography (AEKC) | Chondroitin sulfate C | Most successful; complete enantioseparation. | orientjchem.org |

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS), particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), provides critical information on the molecular weight and fragmentation pattern of a compound. For diltiazem-related impurities, high-resolution mass spectrometry (HR-MS) has been used to determine the exact molecular formula from the protonated molecular ion [M+H]⁺. The fragmentation pattern helps in identifying the core structure and the nature of substituents. For instance, the mass spectrum of diltiazem shows a characteristic fragmentation pattern that can be used as a reference. The characterization of this compound would involve identifying the [M+H]⁺ ion and observing isotopic patterns characteristic of a chlorine-containing compound.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) provides detailed information about the chemical environment of each proton and carbon atom in the molecule. It is a definitive technique for structure elucidation and has been used to characterize impurities of diltiazem, confirming the position of substituents on the benzothiazepine (B8601423) ring system. orientjchem.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide C=O stretch, the ester C=O stretch, C-O bonds, aromatic C=C bonds, and the C-Cl bond.

Table 4: Key Spectroscopic Data for Characterization

| Technique | Expected Observation for this compound | Purpose | Source |

| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ and characteristic isotopic pattern for chlorine. | Molecular weight and formula determination. | |

| ¹H and ¹³C NMR | Specific chemical shifts and coupling constants for protons and carbons. | Definitive structure elucidation and isomer identification. | orientjchem.org |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for amide, ester, and aromatic functional groups. | Functional group identification. |

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of unknown compounds. nih.govnih.gov For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the confident assignment of its molecular formula. nih.gov The presence of a chlorine atom is readily identifiable from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) that is a hallmark of chlorine-containing compounds. libretexts.org

MS-based methods, particularly when coupled with liquid chromatography (LC-MS/MS), are also the gold standard for quantification, offering high sensitivity and selectivity for measuring trace amounts of the compound in complex mixtures. nih.gov

Table 1: Predicted Mass Spectrometric Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Description of Neutral Loss |

| [M+H]⁺ | [M+H - 43]⁺ | Loss of the acetyl group (CH₃CO) |

| [M+H]⁺ | [M+H - 58]⁺ | Loss of the dimethylamine (B145610) moiety (C₂H₆N) via McLafferty rearrangement |

| [M+H]⁺ | [M+H - 101]⁺ | Cleavage resulting in loss of the dimethylaminoethyl group (C₅H₁₃NO) |

Note: This table represents predicted fragmentation patterns based on the chemical structure of this compound and general fragmentation rules. Actual results would be confirmed experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the definitive structural confirmation of organic molecules. compoundchem.com Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete and unambiguous assignment of the molecular structure. compoundchem.combhu.ac.in

For this compound, ¹H NMR would confirm the presence and connectivity of all protons. The chemical shifts (δ) of the aromatic protons would be particularly informative, with the chlorine substituent at the 8-position causing a predictable downfield shift for adjacent protons compared to the parent diltiazem molecule. oregonstate.edu Similarly, ¹³C NMR provides a signal for each unique carbon atom in the molecule. oregonstate.edulibretexts.org The carbon atom directly bonded to the chlorine (C-8) would exhibit a characteristic chemical shift, and its position would be confirmed through two-dimensional NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation). bhu.ac.in

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in this compound

| Nucleus Type | Functional Group | Predicted Chemical Shift (δ, ppm) |

| ¹H | Aromatic (protons on chlorinated ring) | 7.0 - 8.0 |

| ¹H | CH-O (methine proton) | 5.0 - 5.5 |

| ¹H | N-CH₂ (methylene adjacent to nitrogen) | 2.5 - 3.0 |

| ¹H | O-CO-CH₃ (acetyl methyl) | 2.0 - 2.5 |

| ¹³C | C=O (Ester) | 170 - 185 |

| ¹³C | C=O (Amide) | Not typically observed |

| ¹³C | Aromatic (C-Cl) | 125 - 140 |

| ¹³C | Aromatic (other carbons) | 120 - 150 |

| ¹³C | CH-O (methine carbon) | 70 - 80 |

Note: These are estimated chemical shift ranges based on standard values for similar functional groups. libretexts.orgpdx.educsustan.edu Specific values require experimental determination.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. compoundchem.comlongdom.org The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. libretexts.orgwiley.com

Key expected absorptions include strong stretching vibrations for the two carbonyl groups (one from the ester and one from the amide). The ester C=O stretch typically appears at a higher wavenumber than the amide C=O stretch. Other significant bands would include C-H stretching from the aromatic and aliphatic parts of the molecule, C-O stretching from the ester group, and C-N stretching from the tertiary amine and amide groups. The presence of the aromatic ring would be confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region. pressbooks.pubspectroscopyonline.com The C-Cl bond also has a characteristic stretching vibration in the fingerprint region of the spectrum.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Ester C=O | Stretch | 1735 - 1750 | Strong |

| Amide C=O | Stretch | 1630 - 1680 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| C-O | Stretch | 1000 - 1300 | Strong |

| C-Cl | Stretch | 600 - 800 | Strong |

Note: These values represent typical ranges for the indicated functional groups. libretexts.orgpressbooks.pubspectroscopyonline.com

Method Validation and Performance Characteristics

For any analytical method to be considered reliable for quantification, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. nih.gov This process evaluates several key performance characteristics as defined by international guidelines. nih.gov While specific validation data for this compound is not widely published, the parameters described below are based on established validation protocols and data from methods developed for the parent compound, diltiazem, and other complex pharmaceutical molecules. researchgate.netscispace.comijdra.comnih.gov

Specificity, Selectivity, Linearity, Precision, and Accuracy

Specificity and Selectivity: A method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For an HPLC method, this is typically demonstrated by showing that the analyte peak is well-resolved from other peaks and that the peak is pure, often confirmed using a photodiode array (PDA) detector or mass spectrometry.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. nih.gov Linearity is typically evaluated by analyzing a series of standards across a specified range. For HPLC methods used in pharmaceutical analysis, a correlation coefficient (r²) of ≥ 0.999 is often required. nih.gov For example, a validated HPLC method for diltiazem demonstrated linearity over a concentration range of 50-150 µg/ml with a correlation coefficient of 0.995. researchgate.netijdra.com

Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For pharmaceutical assays, an RSD of <2% is generally considered acceptable. researchgate.net

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. nih.gov Accuracy is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered by the assay is calculated. Recoveries in the range of 98-102% are typically desired for drug substance analysis. scispace.com

Table 4: Typical Performance Characteristics for a Validated HPLC Method

| Parameter | Typical Acceptance Criterion | Example Value (from Diltiazem/Related Compound Studies) |

| Linearity (r²) | ≥ 0.999 | 0.9998 researchgate.net |

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.3% researchgate.net |

| Precision (RSD) | ≤ 2.0% | < 2% researchgate.net |

| Intermediate Precision (RSD) | ≤ 2.0% | 0.20% - 0.61% nih.gov |

Detection and Quantification Limits

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net It is the concentration that yields a signal-to-noise ratio of approximately 3:1. nih.govyoutube.com

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net It is typically the concentration that yields a signal-to-noise ratio of 10:1. youtube.com

Both LOD and LOQ can be determined experimentally by analyzing a series of dilute solutions or calculated from the slope of the calibration curve and the standard deviation of the response. researchgate.netsepscience.com For instance, a validated HPLC method for a complex molecule reported an LOD of 0.1 µg/mL and an LOQ of 0.5 µg/mL, demonstrating the high sensitivity achievable with modern instrumentation. nih.gov These parameters are critical for the analysis of impurities or trace contaminants.

Future Directions and Emerging Research Avenues

Computational Chemistry and Molecular Modeling for Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering pathways to rationalize structure-activity relationships (SAR) and design novel molecules with desired properties. nih.govmdpi.com While specific computational studies on 8-Chlorodiltiazem are not extensively documented in publicly available literature, the principles derived from its parent compound, diltiazem (B1670644), and its analogues provide a solid foundation for future in silico research.

Pharmacophore modeling, a technique that defines the essential three-dimensional arrangement of functional groups required for biological activity, has been applied to diltiazem and its mimics to understand their interaction with L-type calcium channels. nih.gov These models typically highlight the importance of two aromatic ring systems, a basic side chain, and a methoxy (B1213986) group for optimal binding. nih.gov For this compound, the introduction of a chloro group at the 8-position of the benzothiazepine (B8601423) ring would significantly alter the electronic and steric properties of this region.

Future computational studies could focus on:

Molecular Docking Simulations: To predict the binding orientation of this compound within the diltiazem-binding site of the L-type calcium channel and compare it with diltiazem. This would help in understanding the structural basis for its reported increased potency.

Molecular Dynamics (MD) Simulations: To analyze the stability of the this compound-receptor complex over time and to understand the dynamic interactions that contribute to its binding affinity. nih.govnih.gov

A summary of key pharmacophoric features for diltiazem-like activity, which would be crucial for modeling this compound, is presented below.

| Feature ID | Feature Type | Description | Relevance to this compound |

| 1 | Aromatic Ring 1 | The phenyl ring of the benzothiazepine core. | The 8-chloro substitution would modify the electronic properties of this feature. |

| 2 | Aromatic Ring 2 | The p-methoxyphenyl group. | Maintained in this compound. |

| 3 | Basic Nitrogen | The tertiary amine in the side chain. | Essential for interaction and is present in this compound. |

| 4 | Hydrogen Bond Acceptor | The carbonyl oxygen of the thiazepinone ring. | A key interaction point, present in this compound. |

| 5 | Hydrophobic Region | The sulfur atom and adjacent areas. | The chloro group could enhance hydrophobic interactions in this vicinity. |

Advanced Omics Approaches in Metabolic and Pharmacological Research

The fields of metabolomics and pharmacogenomics are poised to provide a deeper understanding of the pharmacology of this compound, moving beyond simple efficacy studies to a more personalized and systems-level perspective.

Metabolomics , the large-scale study of small molecules within cells, tissues, or organisms, can be instrumental in defining the metabolic profile of this compound. The metabolism of diltiazem is known to proceed through pathways such as N-demethylation, O-demethylation, and deacetylation. Advanced mass spectrometry techniques are central to identifying and quantifying these metabolites. For this compound, it is crucial to investigate whether the 8-chloro substitution alters these metabolic pathways or introduces novel ones, such as hydroxylation of the chlorinated aromatic ring. This would have significant implications for the compound's pharmacokinetic profile and potential drug-drug interactions.

Pharmacogenomics explores how genetic variations influence drug response. For diltiazem, variations in the CYP2D6 gene, which encodes a key metabolizing enzyme, have been shown to affect its efficacy. nih.gov It is highly probable that the metabolism of this compound is also influenced by polymorphisms in cytochrome P450 enzymes. Future pharmacogenomic studies on this compound could lead to the identification of genetic biomarkers that predict patient response, enabling a more personalized therapeutic approach. pharmgkb.org

A table of known major diltiazem metabolites is provided below, suggesting potential metabolic products for this compound that could be investigated using omics technologies.

| Metabolite | Metabolic Reaction |

| N-desmethyl diltiazem | N-demethylation |

| Desacetyl diltiazem | Deacetylation |

| N-desmethyl desacetyl diltiazem | N-demethylation and Deacetylation |

| O-desmethyl diltiazem | O-demethylation |

Development of Next-Generation Diltiazem Analogues and Derivatives

The synthesis and evaluation of diltiazem analogues have been a continuous effort to improve upon its therapeutic profile. nih.gov The introduction of a halogen substituent on the fused benzene (B151609) ring of the 1,5-benzothiazepine (B1259763) structure of diltiazem has been explored as a strategy to enhance its vasodilating and hypotensive activities.

In a pivotal study, a series of halogen-substituted diltiazem derivatives were synthesized and evaluated. Among these, the 8-chloro derivative of diltiazem was identified as the most potent compound. This increased potency led to its selection for further clinical evaluation as a potential cerebral vasodilating and antihypertensive agent.

The development of next-generation analogues could build upon this finding by exploring:

Further substitutions on the 8-position: Investigating other electron-withdrawing or electron-donating groups at this position to fine-tune the electronic properties and potentially improve activity or pharmacokinetic parameters.

Stereoselective synthesis: Ensuring the synthesis of the most active stereoisomer of this compound to maximize therapeutic benefit and minimize potential off-target effects.

Hybrid molecules: Combining the 8-chlorobenzothiazepine scaffold with other pharmacophores to create novel compounds with dual mechanisms of action.

The promising initial findings for this compound underscore the potential for developing more effective diltiazem-based therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing 8-Chlorodiltiazem with high enantiomeric purity?

- Answer : To achieve high enantiomeric purity, affinity electrokinetic chromatography (AEKC) using chondroitin sulfate C as a chiral selector has demonstrated complete enantioseparation of this compound. This method, validated in capillary electrophoresis, ensures baseline resolution by optimizing buffer pH (e.g., 8.0–9.0) and selector concentration (e.g., 2–5% w/v) . Detailed protocols should include stepwise adjustments to voltage (15–25 kV) and temperature (20–25°C) to minimize peak broadening.

Q. How should researchers characterize the structural identity and purity of this compound in synthetic batches?

- Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation with high-performance liquid chromatography (HPLC) for purity assessment (>98%). For novel derivatives, X-ray crystallography or mass spectrometry (HRMS) is recommended. Ensure experimental sections in manuscripts explicitly describe sample preparation (e.g., solvent systems, concentration ranges) and reference standards .

Q. What methodologies are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?

- Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d₃-8-Chlorodiltiazem) to correct for matrix effects. Validate methods per FDA guidelines, including calibration curves (1–1000 ng/mL), recovery rates (85–115%), and inter-day precision (CV <15%). Document all parameters in supplementary materials to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s calcium channel blockade efficacy across in vitro and in vivo models?

- Answer : Discrepancies often arise from differences in tissue specificity or experimental design (e.g., voltage protocols in patch-clamp assays). Conduct meta-analyses using the Benjamini-Hochberg procedure to control false discovery rates (FDR <5%) when comparing datasets. Additionally, validate findings via orthogonal assays (e.g., fluorescence-based calcium imaging) and report effect sizes with confidence intervals .

Q. What strategies mitigate batch-to-batch variability in this compound’s pharmacological activity during preclinical testing?

- Answer : Implement strict quality control (QC) protocols, including chiral purity verification (via AEKC) and stability testing under accelerated conditions (40°C/75% RH for 6 months). Use statistical process control (SPC) charts to monitor critical parameters (e.g., IC₅₀ values) and identify outliers. Collaborative inter-laboratory studies can standardize assay conditions .

Q. How can computational modeling improve the design of this compound analogs with enhanced selectivity for L-type calcium channels?

- Answer : Apply molecular dynamics (MD) simulations to analyze ligand-channel binding kinetics, focusing on key residues (e.g., Glu1117 in Cav1.2). Use free-energy perturbation (FEP) calculations to predict substituent effects on binding affinity. Validate predictions via synthetic modifications followed by electrophysiological assays .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression. For non-monotonic responses, employ Bayesian hierarchical models to account for heteroscedasticity. Report Akaike Information Criterion (AIC) values to compare model fits and include raw datasets in supplementary materials .

Methodological Guidelines

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and simulation trajectories in public repositories (e.g., Zenodo) with persistent identifiers .

- Ethical Reporting : Disclose conflicts of interest and funding sources in the acknowledgments section. Cite primary literature over reviews to avoid secondary source biases .

- Questionnaire Design : For clinical studies, pre-test survey instruments with pilot cohorts (n=10–20) to assess clarity and reduce ambiguity in Likert-scale items .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.